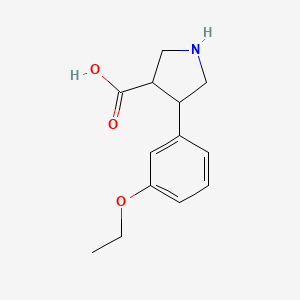

4-(3-Ethoxyphenyl)pyrrolidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(3-Ethoxyphenyl)pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . This compound is characterized by a pyrrolidine ring substituted with a 3-ethoxyphenyl group and a carboxylic acid group. It is a derivative of pyrrolidine-3-carboxylic acid, which is a versatile scaffold in medicinal chemistry .

Preparation Methods

The synthesis of 4-(3-ethoxyphenyl)pyrrolidine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes . This method allows for the enantioselective synthesis of highly enriched pyrrolidine-3-carboxylic acid derivatives. Industrial production methods may involve bulk custom synthesis and procurement .

Chemical Reactions Analysis

4-(3-Ethoxyphenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3-Ethoxyphenyl)pyrrolidine-3-carboxylic acid has various scientific research applications, including:

Biology: It is used in the study of biological pathways and as a tool for investigating enzyme mechanisms.

Mechanism of Action

The mechanism of action of 4-(3-ethoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and the ethoxyphenyl group contribute to its binding affinity and selectivity towards certain enzymes and receptors . The compound’s stereochemistry and functional groups play a crucial role in its biological activity.

Comparison with Similar Compounds

4-(3-Ethoxyphenyl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

Pyrrolidine-2,5-diones: These compounds have a similar pyrrolidine ring structure but differ in their functional groups and biological activities.

Prolinol derivatives: These compounds share the pyrrolidine scaffold but have different substituents, leading to variations in their chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the resulting effects on its reactivity and biological activity.

Biological Activity

4-(3-Ethoxyphenyl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 3-ethoxyphenyl group and a carboxylic acid functional group. Its molecular formula contributes to its solubility and biological activity, making it a candidate for various therapeutic applications.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, including Janus kinase (JAK) enzymes, which are crucial in inflammatory and autoimmune diseases.

- Receptor Binding : It may interact with various cellular receptors, modulating signal transduction pathways that affect cell growth and survival.

- Molecular Pathways : The compound potentially influences pathways such as the mammalian target of rapamycin (mTOR), which is significant in cancer biology due to its role in cell proliferation.

Anti-inflammatory Effects

Studies have demonstrated that this compound exhibits anti-inflammatory properties. It has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. Preliminary data suggest that the compound can suppress COX-2 activity significantly, indicating its potential as an anti-inflammatory agent .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the ethoxy group and the position of substituents on the phenyl ring can enhance the compound's biological activity. For instance, variations in the ethoxy substituent have been correlated with changes in enzyme inhibition potency and receptor affinity .

Case Studies

- Endothelin Receptor Antagonism : In a study focusing on pyrrolidine derivatives, compounds structurally related to this compound were evaluated as endothelin receptor antagonists. These compounds displayed significant selectivity towards ET B receptors, suggesting a potential therapeutic role in managing cardiovascular diseases .

- Cytotoxicity Assessment : A recent investigation assessed the cytotoxic effects of various pyrrolidine derivatives, including this compound. The findings revealed that certain structural modifications led to enhanced cytotoxicity against cancer cell lines, supporting its development as an anticancer agent .

Table 1: Summary of Biological Activities

Properties

IUPAC Name |

4-(3-ethoxyphenyl)pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-2-17-10-5-3-4-9(6-10)11-7-14-8-12(11)13(15)16/h3-6,11-12,14H,2,7-8H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DABAZOJTJUULSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2CNCC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.